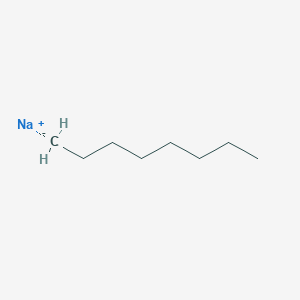

sodium;octane

Description

BenchChem offers high-quality sodium;octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;octane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2875-36-7 |

|---|---|

Molecular Formula |

C8H17Na |

Molecular Weight |

136.21 g/mol |

IUPAC Name |

sodium;octane |

InChI |

InChI=1S/C8H17.Na/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3;/q-1;+1 |

InChI Key |

JCTBGDVMRIUPPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC[CH2-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Sodium Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of sodium octanoate (B1194180) (sodium caprylate), a versatile saturated fatty acid salt with numerous applications in the pharmaceutical and biotechnology industries. This document details a common and efficient synthesis protocol and outlines the key analytical techniques for its structural elucidation and purity assessment.

Synthesis of Sodium Octanoate

Sodium octanoate is most commonly synthesized through the neutralization of octanoic acid (caprylic acid) with a sodium base, typically sodium hydroxide (B78521). This acid-base reaction is straightforward, high-yielding, and readily scalable.

Experimental Protocol: Neutralization Reaction

This protocol details the synthesis of sodium octanoate via the neutralization of octanoic acid with sodium hydroxide.

Materials:

-

Octanoic acid (C₈H₁₆O₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (B145695) (optional, for recrystallization)

-

Xylene (optional, as a solvent)[1]

Equipment:

-

Reaction flask (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Condenser (if heating for an extended period)

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Procedure:

-

Dissolution of Sodium Hydroxide: In a reaction flask, dissolve a stoichiometric amount of sodium hydroxide in deionized water with stirring. For example, dissolve 2 moles (80 g) of sodium hydroxide in 160 mL of water.[1]

-

Addition of Octanoic Acid: While stirring, slowly add an equimolar amount of octanoic acid to the sodium hydroxide solution. For instance, add 2 moles (288.4 g, 317.4 mL) of octanoic acid.[1] The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Reaction: Continue stirring the mixture. The reaction can be heated to temperatures between 60°C and 110°C to ensure completion.[2] In some protocols, a solvent like xylene (750 mL for a 2-mole scale reaction) can be used.[1]

-

pH Adjustment: Monitor the pH of the reaction mixture. The final pH should be controlled to be between 8.0 and 10.5.[2]

-

Isolation and Purification:

-

If a solvent such as xylene is used, the water can be removed azeotropically.[1]

-

The resulting sodium octanoate solution can be dried directly, for example, by spray drying.[2]

-

Alternatively, the product can be precipitated, filtered, and washed. Recrystallization from a solvent like ethanol can be performed for further purification.

-

-

Drying: The purified sodium octanoate is then dried in a vacuum oven or desiccator to remove any residual solvent or water.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of sodium octanoate via neutralization.

Characterization of Sodium Octanoate

A suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized sodium octanoate.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of sodium octanoate. Both ¹H and ¹³C NMR are utilized to confirm the carbon skeleton and the position of the carboxylate group.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ) in ppm (in D₂O) |

| CH₃ (C8) | ~0.85 |

| (CH₂)₅ (C3-C7) | ~1.27 |

| CH₂ (C2) | ~1.53 |

| CH₂COO⁻ (C1) | ~2.16 |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.[3]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Assignment | Approximate Chemical Shift (δ) in ppm |

| C8 | ~14 |

| C2-C7 | ~23-35 |

| C1 (COO⁻) | ~180-185 |

Note: Specific peak assignments for the methylene (B1212753) carbons can be complex due to overlapping signals.[4]

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in sodium octanoate. The spectrum is characterized by the absence of the broad O-H stretch of the carboxylic acid and the presence of strong carboxylate stretches.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkyl) | 2850 - 2960 | Strong |

| C=O asymmetric stretching (carboxylate) | ~1560 | Strong |

| C-H bending (methylene and methyl) | 1426 - 1460 | Medium |

| C-O symmetric stretching (carboxylate) | ~1420 | Strong |

Note: The exact peak positions can be influenced by the physical state of the sample (solid or solution).[5]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the octanoate anion. For analysis, the sodium salt is often derivatized (e.g., to its methyl or isobutyl ester) to increase its volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6] In electrospray ionization (ESI) mass spectrometry, the octanoate anion (C₈H₁₅O₂⁻) would be observed at an m/z corresponding to its molecular weight (approximately 143.11 g/mol ).

Key fragmentation patterns for carboxylates generally involve cleavages adjacent to the carbonyl group and along the alkyl chain.[7]

Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.[8] For sodium octanoate, a TGA thermogram would be expected to show stability up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition. The decomposition of sodium salts of fatty acids can be complex, potentially involving the loss of CO₂ and the formation of sodium carbonate and other products at higher temperatures.

2.3.2. Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and crystallization.[9] A DSC thermogram of sodium octanoate would show an endothermic peak corresponding to its melting point. The melting point of sodium octanoate is reported to be around 240-245 °C, often with decomposition.[1] DSC can also reveal other phase transitions that may occur before melting.

Logical Flow of Characterization

Caption: Logical workflow for the characterization of sodium octanoate.

Conclusion

The synthesis of sodium octanoate via neutralization of octanoic acid is a robust and well-established method. A combination of spectroscopic and thermal analysis techniques provides a comprehensive characterization of the final product, ensuring its identity, structure, and purity for its intended applications in research, drug development, and other scientific endeavors. This guide provides the foundational knowledge for the successful synthesis and characterization of this important fatty acid salt.

References

- 1. Sodium octanoate synthesis - chemicalbook [chemicalbook.com]

- 2. CN101168500A - Method for preparing medicinal accessories sodium caprylate - Google Patents [patents.google.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Aggregation, hydrocarbon-chain order and mobility in the system octanoic acid-sodium octanoate. A 13C-NMR chemical shift, nuclear Overhauser enhancement, spin-lattice relaxation and 1H-NMR self-diffusion study [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biomatj.com [biomatj.com]

- 9. linseis.com [linseis.com]

A Technical Guide to the Physicochemical Properties of Sodium Octanoate

Abstract: Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a versatile medium-chain fatty acid salt with significant applications in the pharmaceutical and biotechnology sectors. It is widely utilized as a protein stabilizer, particularly for human serum albumin, an excipient in drug formulations to enhance solubility, and as an antimicrobial agent.[1][2][3][4] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively harness its potential in various applications. This guide provides an in-depth overview of the core physicochemical properties of sodium octanoate, details the experimental protocols for their determination, and presents this data in a structured format for ease of reference.

Core Physicochemical Properties

Sodium octanoate (also known as sodium caprylate) is an organic sodium salt that presents as a white to off-white crystalline, hygroscopic powder.[5] Its amphiphilic nature, possessing a hydrophilic carboxylate head and an eight-carbon hydrophobic tail, governs its behavior in aqueous solutions, notably its function as a surfactant.

Quantitative Data Summary

The key physicochemical parameters of sodium octanoate are summarized in the table below. These values are crucial for applications ranging from formulation development to biochemical assays.

| Property | Value | Conditions / Notes |

| IUPAC Name | Sodium octanoate | |

| Synonyms | Sodium caprylate, Octanoic acid sodium salt | |

| CAS Number | 1984-06-1 | |

| Molecular Formula | C₈H₁₅NaO₂ | |

| Molecular Weight | 166.19 g/mol | [6] |

| Melting Point | ~245 °C | Decomposes upon melting.[2][7][8] |

| Boiling Point | 239.3 °C | At 760 mmHg.[7] |

| Density | 1.188 g/cm³ | At 20 °C.[2][7] |

| Solubility | ||

| In Water | Soluble (e.g., 50 mg/mL) | [2][3][7] |

| In Ethanol | Slightly Soluble | [7][9] |

| pKa (of parent acid) | ~4.89 | For octanoic acid.[5][10] |

| pH | 8.0 - 10.5 | For a 100 g/L aqueous solution at 20 °C.[2][5][7] |

| Critical Micelle Concentration (CMC) | ~0.38 - 0.4 M | In aqueous solution at 25 °C (298.15 K). Varies with temperature.[6][8] |

| Surface Tension | 69.8 mN/m | For a 1 g/L aqueous solution at 20 °C.[2][5] |

Experimental Protocols for Characterization

Accurate determination of physicochemical properties is essential for quality control and research. The following sections detail the standard methodologies for measuring the key parameters of sodium octanoate and its parent acid.

Determination of pKa (of Octanoic Acid) via Potentiometric Titration

The pKa of octanoic acid, the parent acid of sodium octanoate, is a measure of its acidity. It is determined by titrating a solution of the weak acid with a strong base and monitoring the pH. According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Protocol:

-

Preparation : Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of the weak acid (e.g., 0.1 M octanoic acid).

-

Calibration : Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration : Place a known volume of the octanoic acid solution into a beaker and immerse the calibrated pH electrode.

-

Data Collection : Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL) from a burette. After each addition, stir the solution and record the stable pH value and the total volume of titrant added.

-

Analysis : Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination : Identify the equivalence point, which is the point of steepest inflection on the curve. The volume of titrant at the half-equivalence point is half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. chem.uni-potsdam.de [chem.uni-potsdam.de]

The Role of Sodium Octanoate in Cellular Metabolism: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of the eight-carbon medium-chain fatty acid (MCFA) octanoic acid, has garnered significant attention for its multifaceted role in cellular metabolism. Unlike long-chain fatty acids, octanoate's unique physicochemical properties allow for rapid absorption and carnitine-independent transport into the mitochondria, positioning it as a readily available substrate for cellular energy production. This technical guide provides a comprehensive overview of the discovery and elucidation of sodium octanoate's functions in cellular metabolism, with a focus on its impact on mitochondrial respiration, fatty acid oxidation, and the regulation of key metabolic signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting these metabolic pathways.

Core Metabolic Functions of Sodium Octanoate

Sodium octanoate serves as a dynamic modulator of cellular energy homeostasis. Its metabolic influence is primarily exerted through its catabolism via beta-oxidation to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production.[1] This process is particularly efficient due to its bypass of the carnitine palmitoyltransferase I (CPT1) regulatory step required for long-chain fatty acid transport into the mitochondria.

Mitochondrial Respiration and Energy Production

Sodium octanoate is a potent substrate for mitochondrial respiration. Studies have demonstrated that octanoate is a principal contributor to the acetyl-CoA pool in various tissues, including the heart, liver, and skeletal muscle.[1] The fractional contribution of octanoate to oxidative metabolism has been shown to correlate with the oxidative capacity of the tissue.[1]

Regulation of Lipid Metabolism

Beyond its role as an energy substrate, sodium octanoate actively regulates lipid metabolism by influencing the expression of genes involved in both lipogenesis (fat synthesis) and lipolysis (fat breakdown).

Octanoate has been shown to suppress the synthesis of triglycerides in adipocytes.[2] This effect is, at least in part, mediated by the downregulation of key lipogenic genes. For instance, treatment of adipocytes with octanoate leads to a significant decrease in the mRNA expression of lipoprotein lipase (B570770) (LPL), fatty acid synthase (FAS), and diacylglycerol acyltransferase 2 (DGAT2).[3]

Conversely, sodium octanoate supplementation has been observed to up-regulate the mRNA expression of genes associated with lipolysis and fatty acid β-oxidation.[4] This dual action of inhibiting fat storage while promoting fat breakdown underscores its potential in metabolic regulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of sodium octanoate on key metabolic parameters as reported in various studies.

Table 1: Effect of Sodium Octanoate on Hepatic Lipid Content in Large Yellow Croaker Fed a High Soybean Oil Diet

| Parameter | Control (High SO) | 0.7 g/kg OCT | 2.1 g/kg OCT | 6.3 g/kg OCT | 18.9 g/kg OCT |

| Hepatic Crude Lipid (%) | ~18 | ~15 | ~12 | ~13 | ~14 |

| Triglyceride (mg/g) | ~70 | ~55 | ~45 | ~50 | ~55 |

| Total Cholesterol (mg/g) | ~15 | ~13 | ~11 | ~12 | ~13 |

| Non-esterified Fatty Acids (μmol/g) | ~1.8 | ~1.5 | ~1.2 | ~1.3 | ~1.4 |

| Data adapted from a 10-week feeding trial.[4] Values are approximate based on graphical representation. |

Table 2: Effect of Sodium Octanoate on Lipogenic Gene Expression in 3T3-L1 Adipocytes

| Gene | Treatment | Fold Change vs. Control |

| LPL | 1 mM Octanoate | ~0.4 |

| FAS | 1 mM Octanoate | ~0.3 |

| DGAT2 | 1 mM Octanoate | ~0.5 |

| Data adapted from a 24-hour treatment study.[3] Values are approximate based on graphical representation. |

Table 3: Fractional Contribution of 13C-Labeled Octanoate to Acetyl-CoA Pool (Fc2) in Various Rat Tissues

| Tissue | Fc2 (Mean ± SEM) |

| Heart | 0.563 ± 0.066 |

| Liver | 0.367 ± 0.054 |

| Soleus Muscle (rested) | 0.565 ± 0.089 |

| Soleus Muscle (contracted) | 0.564 ± 0.096 |

| Red Gastrocnemius (rested) | 0.470 ± 0.092 |

| Red Gastrocnemius (contracted) | 0.438 ± 0.072 |

| White Gastrocnemius (rested) | 0.340 ± 0.081 |

| White Gastrocnemius (contracted) | 0.272 ± 0.065 |

| Data from a study using 13C-NMR spectroscopy in intact rats.[1] |

Key Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Signaling

A pivotal mechanism through which sodium octanoate exerts its metabolic effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor; its activation initiates a cascade of events aimed at restoring energy balance by stimulating catabolic processes and inhibiting anabolic pathways. Sodium octanoate treatment has been shown to increase the phosphorylation of AMPK, leading to the downstream regulation of lipid metabolism.

Caption: AMPK signaling pathway activated by sodium octanoate.

Metabolic Fate of Sodium Octanoate

The following diagram illustrates the entry and processing of sodium octanoate within the cell, highlighting its integration into central carbon metabolism.

Caption: Cellular uptake and metabolic fate of sodium octanoate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sodium octanoate's metabolic effects.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cultured cells treated with sodium octanoate.

Experimental Workflow:

Caption: Workflow for Seahorse XF mitochondrial respiration assay.

Methodology:

-

Cell Seeding: Seed adherent cells in a Seahorse XF96 or XFe96 cell culture microplate at a pre-determined optimal density and allow them to attach overnight.

-

Treatment: Treat the cells with desired concentrations of sodium octanoate for the specified duration. Include a vehicle control.

-

Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C. Adjust the pH to 7.4.

-

Cell Wash and Incubation: Remove the culture medium from the cells and gently wash them twice with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour.

-

Sensor Cartridge Hydration and Loading: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator. On the assay day, load the injection ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) diluted in the assay medium.

-

Seahorse Assay: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial modulators.

-

Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blot Analysis of AMPK Phosphorylation

This protocol describes the detection and quantification of phosphorylated AMPK (p-AMPK) relative to total AMPK in cell lysates treated with sodium octanoate.

Methodology:

-

Cell Lysis: After treatment with sodium octanoate, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα Thr172) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPK.

-

Densitometry Analysis: Quantify the band intensities using densitometry software and calculate the ratio of p-AMPK to total AMPK.

Gene Expression Analysis by RT-qPCR

This protocol details the measurement of relative mRNA expression levels of target genes involved in lipid metabolism in cells treated with sodium octanoate.

Methodology:

-

RNA Extraction: Following treatment with sodium octanoate, extract total RNA from the cells using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or TaqMan chemistry. Use gene-specific primers for the target genes (e.g., FASN, SCD1, CPT1, ACACA) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

Sodium octanoate plays a significant and complex role in the regulation of cellular metabolism. Its ability to serve as a readily available energy source, coupled with its capacity to modulate key metabolic signaling pathways like AMPK, highlights its importance in maintaining cellular energy homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of action of sodium octanoate and its potential therapeutic applications in metabolic disorders. The provided visualizations of the involved signaling pathways and experimental workflows aim to facilitate a deeper understanding of these intricate processes. Continued investigation in this area is crucial for harnessing the full potential of sodium octanoate in the development of novel therapeutic strategies.

References

- 1. Octanoate oxidation measured by 13C-NMR spectroscopy in rat skeletal muscle, heart, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Octanoate inhibits triglyceride synthesis in 3T3-L1 and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of adipocyte lipogenesis by octanoate: involvement of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of supplemental octanoate on hepatic lipid metabolism, serum biochemical indexes, antioxidant capacity and inflammation-related genes expression of large yellow croaker (Larimichthys crocea) fed with high soybean oil diet - PMC [pmc.ncbi.nlm.nih.gov]

The intricate relationship between sodium octanoate and the gut microbiota is a burgeoning field of research with significant implications for intestinal health and the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the current scientific understanding of this interaction, tailored for researchers, scientists, and drug development professionals. ### Introduction to Sodium Octanoate and the Gut Microbiota Sodium Octanoate, a medium-chain fatty acid, has been shown to exert a range of beneficial effects on the gastrointestinal tract. These effects are largely mediated through its interaction with the complex ecosystem of the gut microbiota. Research indicates that sodium octanoate can modulate the composition and function of the gut microbiome, leading to improved intestinal barrier integrity, reduced inflammation, and altered production of key microbial metabolites such as short-chain fatty acids (SCFAs). These interactions are pivotal in maintaining gut homeostasis and have been implicated in the gut-brain axis signaling. This guide will delve into the quantitative effects, the underlying signaling pathways, and the detailed experimental methodologies used to elucidate these phenomena. ### Quantitative Effects of Sodium Octanoate on Intestinal Health and Gut Microbiota The following tables summarize the key quantitative findings from preclinical studies investigating the impact of sodium octanoate on various parameters of intestinal health and the gut microbiota. #### Table 1: Effects of Sodium Octanoate on Intestinal Barrier Function and Morphology | Parameter | Animal Model | Treatment Group | Control Group | Fold Change/Percentage Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ZO-1 Protein Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 | | | ZO-2 Protein Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 | | | Occludin mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 | | | Claudin-11 mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 | | | Villus Height | Mice | Sodium Decanoate (C10) | Control | Increased | < 0.05 | | #### Table 2: Anti-inflammatory and Antioxidant Effects of Sodium Octanoate | Parameter | Animal Model/Cell Line | Treatment Group | Control Group | Fold Change/Percentage Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | IL-1β mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 | | | IL-6 mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 | | | TNF-α mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 | | | ROS Production | Intestinal Cells (in vitro) | 50 μM Octanoate + 1000 μM Linoleic Acid | 1000 μM Linoleic Acid | Markedly Diminished | < 0.05 | | | Superoxide Dismutase (SOD) Activity | Mice | Sodium Decanoate | Control | Increased | < 0.05 | | | Glutathione Peroxidase (GSH-Px) Activity | Mice | Sodium Decanoate | Control | Increased | < 0.05 | | | Malondialdehyde (MDA) Content | Mice | Sodium Decanoate | Control | Reduced | < 0.05 | | #### Table 3: Modulation of Gut Microbiota Composition by Sodium Octanoate | Bacterial Taxa | Animal Model | Treatment Group | Control Group | Relative Abundance Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lactobacillus | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Increased | Not Specified | | | Acetate-producing strains (Ruminococcus, Clostridium, Roseburia, Akkermansia muciniphila) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Augmented | Not Specified | | | Faecalibaculum | Mice | Sodium Decanoate | Control | Increased | Not Specified | | | Bifidobacterium | Mice | Sodium Decanoate | Control | Increased | Not Specified | | | Streptococcus | Mice | Sodium Decanoate | Control | Decreased | Not Specified | | #### Table 4: Effects of Sodium Octanoate on Short-Chain Fatty Acid Production | SCFA | Animal Model | Treatment Group | Control Group | Concentration Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acetic Acid (Intestinal Content) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Promoted | < 0.05 | | | Acetic Acid (Serum) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Promoted | < 0.05 | | ### Key Signaling Pathways Modulated by Sodium Octanoate Sodium octanoate exerts its effects on the gut and microbiota through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies. #### G Protein-Coupled Receptor 43 (GPR43) Signaling Sodium octanoate, as a medium-chain fatty acid, can activate GPR43, a receptor for short-chain fatty acids. This activation is linked to improved intestinal barrier function and antioxidant capacity.

The intricate relationship between sodium octanoate (B1194180) and the gut microbiota is a burgeoning field of research with significant implications for intestinal health and the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the current scientific understanding of this interaction, tailored for researchers, scientists, and drug development professionals. ### Introduction to Sodium Octanoate and the Gut Microbiota Sodium Octanoate, a medium-chain fatty acid, has been shown to exert a range of beneficial effects on the gastrointestinal tract. These effects are largely mediated through its interaction with the complex ecosystem of the gut microbiota. Research indicates that sodium octanoate can modulate the composition and function of the gut microbiome, leading to improved intestinal barrier integrity, reduced inflammation, and altered production of key microbial metabolites such as short-chain fatty acids (SCFAs). These interactions are pivotal in maintaining gut homeostasis and have been implicated in the gut-brain axis signaling. This guide will delve into the quantitative effects, the underlying signaling pathways, and the detailed experimental methodologies used to elucidate these phenomena. ### Quantitative Effects of Sodium Octanoate on Intestinal Health and Gut Microbiota The following tables summarize the key quantitative findings from preclinical studies investigating the impact of sodium octanoate on various parameters of intestinal health and the gut microbiota. #### Table 1: Effects of Sodium Octanoate on Intestinal Barrier Function and Morphology | Parameter | Animal Model | Treatment Group | Control Group | Fold Change/Percentage Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ZO-1 Protein Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 |[1][2] | | ZO-2 Protein Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 |[1][2] | | Occludin mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 |[1] | | Claudin-11 mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Increased | < 0.05 |[1] | | Villus Height | Mice | Sodium Decanoate (C10) | Control | Increased | < 0.05 |[3] | #### Table 2: Anti-inflammatory and Antioxidant Effects of Sodium Octanoate | Parameter | Animal Model/Cell Line | Treatment Group | Control Group | Fold Change/Percentage Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | IL-1β mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 |[1] | | IL-6 mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 |[1] | | TNF-α mRNA Expression | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Decreased | < 0.05 |[1] | | ROS Production | Intestinal Cells (in vitro) | 50 μM Octanoate + 1000 μM Linoleic Acid | 1000 μM Linoleic Acid | Markedly Diminished | < 0.05 |[1] | | Superoxide Dismutase (SOD) Activity | Mice | Sodium Decanoate | Control | Increased | < 0.05 |[4] | | Glutathione Peroxidase (GSH-Px) Activity | Mice | Sodium Decanoate | Control | Increased | < 0.05 |[4] | | Malondialdehyde (MDA) Content | Mice | Sodium Decanoate | Control | Reduced | < 0.05 |[4] | #### Table 3: Modulation of Gut Microbiota Composition by Sodium Octanoate | Bacterial Taxa | Animal Model | Treatment Group | Control Group | Relative Abundance Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lactobacillus | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Increased | Not Specified |[1][2] | | Acetate-producing strains (Ruminococcus, Clostridium, Roseburia, Akkermansia muciniphila) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Augmented | Not Specified |[1] | | Faecalibaculum | Mice | Sodium Decanoate | Control | Increased | Not Specified |[4] | | Bifidobacterium | Mice | Sodium Decanoate | Control | Increased | Not Specified |[4] | | Streptococcus | Mice | Sodium Decanoate | Control | Decreased | Not Specified |[4] | #### Table 4: Effects of Sodium Octanoate on Short-Chain Fatty Acid Production | SCFA | Animal Model | Treatment Group | Control Group | Concentration Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Acetic Acid (Intestinal Content) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Promoted | < 0.05 |[1] | | Acetic Acid (Serum) | Large Yellow Croaker | Dietary Octanoate | Soybean Oil Diet | Significantly Promoted | < 0.05 |[1] | ### Key Signaling Pathways Modulated by Sodium Octanoate Sodium octanoate exerts its effects on the gut and microbiota through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies. #### G Protein-Coupled Receptor 43 (GPR43) Signaling Sodium octanoate, as a medium-chain fatty acid, can activate GPR43, a receptor for short-chain fatty acids. This activation is linked to improved intestinal barrier function and antioxidant capacity.

Caption: GPR43 signaling pathway activated by sodium octanoate.

Toll-like Receptor (TLR) Signaling Sodium octanoate has been shown to inactivate Toll-like receptors (TLRs), which play a critical role in the inflammatory response. By inhibiting TLR signaling, sodium octanoate can reduce the production of pro-inflammatory cytokines.

Caption: Inhibition of TLR4 signaling by sodium octanoate.

PPARγ/STAT-1/STAT-6 Signaling Pathway Octanoic acid-rich enteral nutrition has been found to regulate intestinal M1/M2 macrophage polarization via the PPARγ/STAT-1/STAT-6 pathway, thereby alleviating inflammatory bowel disease.

Caption: Regulation of macrophage polarization by the PPARγ/STAT-1/STAT-6 pathway.

Detailed Experimental Protocols The following section provides detailed methodologies for key experiments cited in the study of sodium octanoate and gut microbiota. #### 16S rRNA Gene Sequencing for Gut Microbiota Analysis Objective: To determine the composition of the gut microbiota. Protocol: 1. Fecal Sample Collection and DNA Extraction: Fecal samples are collected from experimental animals and stored at -80°C. Total bacterial DNA is extracted using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions. DNA concentration and purity are assessed using a spectrophotometer. 2. PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers (e.g., 341F and 806R) with barcode sequences. 3. Library Preparation and Sequencing: PCR products are purified and quantified. Equimolar amounts of the purified amplicons are pooled to create a DNA library. The library is then sequenced on an Illumina sequencing platform (e.g., MiSeq or NovaSeq). 4. Data Analysis: Raw sequencing data is processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are clustered at a 97% similarity threshold. Taxonomic assignment is performed using a database such as Greengenes or SILVA. Alpha and beta diversity analyses are conducted to assess microbial diversity within and between samples. #### Western Blotting for Tight Junction Proteins Objective: To quantify the expression of tight junction proteins (e.g., ZO-1, occludin). Protocol: 1. Protein Extraction: Intestinal tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay kit. 2. SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 3. Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane. 4. Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target tight junction proteins (e.g., anti-ZO-1, anti-occludin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. 5. Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH. #### Hematoxylin and Eosin (H&E) Staining for Intestinal Morphology Objective: To assess the morphology of the intestinal tissue. Protocol: 1. Tissue Preparation: Intestinal tissue samples are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin (B1166041). 2. Sectioning: 5 µm thick sections are cut from the paraffin blocks using a microtome and mounted on glass slides. 3. Staining: The sections are deparaffinized and rehydrated. They are then stained with hematoxylin, which stains cell nuclei blue/purple, followed by a counterstain with eosin, which stains the cytoplasm and extracellular matrix pink/red. 4. Dehydration and Mounting: The stained sections are dehydrated, cleared, and mounted with a coverslip using a mounting medium. 5. Microscopic Examination: The slides are examined under a light microscope to evaluate intestinal morphology, including villus height, crypt depth, and signs of inflammation. #### Gas Chromatography-Mass Spectrometry (GC/MS) for Short-Chain Fatty Acid Analysis Objective: To quantify the concentrations of SCFAs (e.g., acetate, propionate, butyrate) in intestinal contents or serum. Protocol: 1. Sample Preparation: Fecal or serum samples are homogenized with a solution containing an internal standard (e.g., 2-ethylbutyric acid). The homogenate is acidified (e.g., with hydrochloric acid) and the SCFAs are extracted with an organic solvent (e.g., diethyl ether). 2. Derivatization: The extracted SCFAs are derivatized to form more volatile esters (e.g., by reaction with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to improve their chromatographic properties. 3. GC/MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The SCFAs are separated on a capillary column and detected by the mass spectrometer. 4. Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of SCFA standards. #### In Vitro Intestinal Barrier Model using Caco-2 Cells Objective: To assess the effect of sodium octanoate on intestinal barrier function in vitro. Protocol: 1. Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. 2. Treatment: The Caco-2 monolayers are treated with various concentrations of sodium octanoate on the apical side. 3. Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the intestinal barrier is assessed by measuring the TEER across the cell monolayer using a voltohmmeter. A decrease in TEER indicates a disruption of the barrier function, while an increase suggests enhancement. 4. Paracellular Permeability Assay: The permeability of the Caco-2 monolayer is further evaluated by measuring the flux of a fluorescent marker (e.g., fluorescein (B123965) isothiocyanate-dextran, FITC-dextran) from the apical to the basolateral chamber. The amount of FITC-dextran that crosses the monolayer is quantified using a fluorescence plate reader. ### Conclusion The research on sodium octanoate and its interplay with the gut microbiota reveals a promising avenue for promoting intestinal health. The quantitative data clearly demonstrates its ability to enhance intestinal barrier function, mitigate inflammation and oxidative stress, and beneficially modulate the gut microbial composition and its metabolic output. The elucidation of the underlying signaling pathways, including GPR43, TLR, and PPARγ/STAT signaling, provides a mechanistic framework for these observed effects. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and validate these findings. Future studies should focus on translating these preclinical findings to human clinical trials to fully harness the therapeutic potential of sodium octanoate in managing gastrointestinal disorders.

The Self-Assembly of Sodium Octanoate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of sodium octanoate (B1194180) in aqueous solutions, a phenomenon of critical importance in fields ranging from fundamental colloid science to advanced drug delivery systems. Sodium octanoate, a short-chain anionic surfactant, serves as an excellent model system for understanding the principles of micellization. This document details the thermodynamics, kinetics, and structural aspects of its self-assembly, along with established experimental protocols for characterization.

Core Concepts in Sodium Octanoate Self-Assembly

Sodium octanoate (C₈H₁₅NaO₂) is an amphiphilic molecule composed of a hydrophilic carboxylate head group and a hydrophobic octyl tail. In aqueous solutions, these molecules exhibit a remarkable behavior known as self-assembly. Below a certain concentration, sodium octanoate exists as individual monomers. However, as the concentration increases, the hydrophobic tails begin to associate to minimize their contact with water, a process driven by the hydrophobic effect. This cooperative aggregation leads to the formation of organized structures, most commonly spherical micelles.

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which this self-assembly process begins. Above the CMC, the addition of more surfactant molecules primarily results in the formation of new micelles, while the monomer concentration remains relatively constant. The self-assembly is a dynamic equilibrium between monomers and micelles.

The thermodynamics of micellization for sodium octanoate in aqueous solutions is primarily an entropy-driven process.[1][2] The ordering of water molecules around the hydrophobic tails of the monomers is disrupted upon micelle formation, leading to a significant increase in the overall entropy of the system, which is the main driving force for self-assembly.[1][2]

Quantitative Data on Sodium Octanoate Micellization

The following tables summarize key quantitative data for the self-assembly of sodium octanoate in aqueous solutions, compiled from various studies.

Table 1: Critical Micelle Concentration (CMC) of Sodium Octanoate at Various Temperatures

| Temperature (K) | CMC (mol/kg) | Experimental Method |

| 298.15 | 0.3828 | Sound Velocity & Density |

| 303.15 | - | - |

| 308.15 | - | - |

| 313.15 | - | - |

| 318.15 | 0.3589 | Sound Velocity & Density |

Note: A comprehensive table with more data points across a wider temperature range would require access to the full text of multiple research articles. The provided data is from a study by González-Pérez et al.[3]

Table 2: Thermodynamic Parameters of Micellization for Sodium Octanoate

| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |

| 298.15 | - | - | - |

| 310.15 | - | - | - |

| 323.15 | - | - | - |

Note: The determination of these thermodynamic parameters requires analysis of the temperature dependence of the CMC. Specific values from the literature are often presented in graphical form and require extraction and calculation. The signs of these parameters indicate that micellization is spontaneous (negative ΔG°m), can be endothermic or exothermic depending on the temperature (ΔH°m), and is associated with an increase in entropy (positive ΔS°m).[4]

Table 3: Aggregation Number and Micellar Size of Sodium Octanoate

| Parameter | Value | Method |

| Aggregation Number (N) | ~16 | Viscosity Measurements |

| Spherical Micelle Radius | ~1.0 nm | Small-Angle X-ray Scattering (SAXS) |

| Non-spherical Micelle Dimension | ~1.2 nm | Small-Angle X-ray Scattering (SAXS) |

Note: The aggregation number of sodium octanoate micelles is relatively small.[3] At higher concentrations (around 0.7 M), a transition from spherical to non-spherical (e.g., cylindrical or ellipsoidal) micelles can occur, which is sometimes referred to as a second CMC.[1][5]

Experimental Protocols for Characterization

Accurate characterization of the self-assembly of sodium octanoate is crucial. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

a) Electrical Conductivity Method

This method is based on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual ions. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility and can bind counter-ions.

Protocol:

-

Solution Preparation: Prepare a stock solution of sodium octanoate in deionized water of known concentration (e.g., 1 M). Prepare a series of dilutions of the stock solution, covering a concentration range well below and above the expected CMC (e.g., from 0.01 M to 1.0 M).

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: Measure the specific conductivity of deionized water and each of the sodium octanoate solutions at a constant temperature (e.g., 298.15 K).

-

Data Analysis: Plot the specific conductivity (κ) versus the concentration of sodium octanoate. The plot will show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.

b) Surface Tension Method

The surface tension of a surfactant solution decreases with increasing concentration as the surfactant monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk, and the surface tension remains relatively constant.

Protocol:

-

Solution Preparation: Prepare a series of sodium octanoate solutions in deionized water with concentrations spanning the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) with temperature control.

-

Measurement: Measure the surface tension of each solution at a constant temperature. Ensure that the ring or plate is thoroughly cleaned between measurements.

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the sodium octanoate concentration (log C). The CMC is determined from the point of inflection in the curve, where the surface tension begins to plateau.

Micelle Size and Shape Determination using Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the size, shape, and internal structure of micelles in solution. It measures the scattering of X-rays by the electron density fluctuations in the sample.

Protocol:

-

Sample Preparation: Prepare sodium octanoate solutions at various concentrations above the CMC in a suitable solvent (e.g., D₂O to enhance contrast for neutron scattering, though H₂O is used for X-rays).

-

Instrumentation: Use a SAXS instrument equipped with a monochromatic X-ray source and a 2D detector.

-

Data Collection: Place the sample in a thin-walled capillary and expose it to the X-ray beam. Collect the scattering pattern for a sufficient duration to obtain good statistics. Also, collect a scattering pattern for the solvent for background subtraction.

-

Data Analysis:

-

Radially average the 2D scattering pattern to obtain a 1D profile of scattered intensity (I) versus the scattering vector (q).

-

Subtract the solvent scattering from the sample scattering.

-

Analyze the resulting scattering curve using appropriate models (e.g., spherical or cylindrical form factors) to extract information about the micelle's size, shape, and aggregation number. A Guinier plot at low q can provide the radius of gyration, and a Porod plot at high q can give information about the surface of the micelles.

-

Factors Influencing Self-Assembly

The self-assembly of sodium octanoate is sensitive to various environmental factors.

-

Temperature: The CMC of sodium octanoate exhibits a U-shaped dependence on temperature, with a minimum around 298-308 K.[3] Initially, an increase in temperature favors micellization due to the enhanced hydrophobic effect. However, at higher temperatures, the increased kinetic energy of the monomers can disrupt the organized micellar structures, leading to an increase in the CMC.

-

Addition of Electrolytes: The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of sodium octanoate leads to a decrease in the CMC. The added salt screens the electrostatic repulsion between the negatively charged carboxylate head groups, making it easier for the surfactant molecules to aggregate into micelles.

-

Addition of Alcohols: The effect of alcohols on the CMC of sodium octanoate depends on the alcohol's chain length. Short-chain alcohols like ethanol (B145695) and propanol (B110389) can increase the CMC by increasing the solubility of the surfactant monomers in the bulk solution and disrupting the water structure around the hydrophobic tails.

Visualizing the Self-Assembly Process and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the self-assembly of sodium octanoate.

Phase Behavior of the Sodium Octanoate-Water System

Conclusion

The self-assembly of sodium octanoate in aqueous solutions is a well-studied yet fundamentally important phenomenon with significant implications for both academic research and industrial applications, including drug formulation and delivery. This guide has provided a technical overview of the core principles, quantitative data, experimental methodologies, and influencing factors governing this process. A thorough understanding of these aspects is essential for harnessing the unique properties of sodium octanoate and other surfactants in the development of advanced materials and technologies.

References

Exploratory Studies on the Antimicrobial Properties of Sodium Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium octanoate (B1194180), the sodium salt of octanoic acid (caprylic acid), is a medium-chain fatty acid recognized for its broad-spectrum antimicrobial capabilities. As the challenge of antimicrobial resistance intensifies, alternative agents like sodium octanoate are gaining significant interest. This technical guide provides a comprehensive overview of the antimicrobial properties of sodium octanoate, detailing its mechanisms of action, spectrum of activity, and the experimental methodologies crucial for its evaluation. The content herein is specifically curated for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological and procedural information to facilitate advanced research and application.

Introduction

The search for novel antimicrobial agents is a critical priority in the face of escalating antibiotic resistance. Medium-chain fatty acids (MCFAs), including sodium octanoate, represent a promising class of compounds due to their unique mode of action, which primarily targets the microbial cell membrane. Sodium octanoate is a naturally occurring compound found in sources like coconut oil and mammalian milk and is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration. Its favorable safety profile, combined with its efficacy against a range of pathogens, makes it a compelling candidate for therapeutic, preservative, and various specialty applications.[1] This guide synthesizes current scientific knowledge on sodium octanoate's antimicrobial effects to serve as a foundational resource for the scientific community.

Spectrum of Antimicrobial Activity

Sodium octanoate demonstrates significant inhibitory and cidal activity against a wide array of bacteria and fungi. Its effectiveness is influenced by factors such as concentration, pH, and the specific target microorganism.

Antibacterial Activity

Sodium octanoate is effective against various pathogenic bacteria. Its lipophilic nature allows it to disrupt bacterial cell membranes, a mechanism that is generally less susceptible to conventional resistance development.[2][3]

Table 1: Antibacterial Activity of Sodium Octanoate and Octanoic Acid

| Organism | Strain | Compound | Concentration (mM) | Effect | Reference |

| Dermatophilus congolensis | 3 strains | Sodium Caprylate | 15 | Minimum Inhibitory Concentration (MIC) | [2][4] |

| Dermatophilus congolensis | 3 strains | Sodium Caprylate | 70 | Minimum Bactericidal Concentration (MBC) | [2][4] |

| Staphylococcus aureus | Biofilm | Octanoic Acid | 3.13 | >50% biofilm inhibition in milk | [3] |

| Escherichia coli | O157:H7 | Sodium Caprylate | - | Effective in killing in cattle drinking water | [5] |

| Staphylococcus aureus | - | Sodium Octanoate | 0.25 - 2 | Did not affect growth (in bMEC study) | [6] |

Antifungal Activity

The compound also possesses potent antifungal properties, making it a candidate for treating infections caused by yeasts and molds.

Table 2: Antifungal Activity of Sodium Octanoate and Related Compounds

| Organism | Compound | Concentration (mM) | Effect | Reference |

| Candida albicans | Octanoic Acid | - | Exhibits antibacterial activity | [3] |

| Fusarium sambucinum | Sodium Octanoate | - | Antifungal effects in vitro and in vivo | [7] |

Primary Mechanism of Action: Membrane Disruption

The core antimicrobial mechanism of sodium octanoate is the perturbation and disruption of the microbial cell membrane's structural integrity. This process is multifaceted and leads to cell death.

-

Intercalation and Destabilization : The octanoate molecules insert themselves into the lipid bilayer of the cell membrane. This disrupts the packing of phospholipids, increasing membrane fluidity and creating pores.

-

Increased Permeability : The compromised membrane loses its selective permeability, causing the leakage of vital intracellular components such as ions, ATP, and nucleic acids.

-

Inhibition of Cellular Functions : The disruption of the membrane potential inhibits essential cellular processes that occur at the membrane, including electron transport and ATP synthesis.[3]

Caption: The disruptive action of sodium octanoate on the microbial cell membrane.

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the antimicrobial properties of sodium octanoate.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard approach.[8][9]

Protocol:

-

Preparation of Antimicrobial Agent : Prepare a stock solution of sodium octanoate in an appropriate solvent (e.g., sterile deionized water or culture medium). Perform two-fold serial dilutions in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation : Culture the test microorganism overnight. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1x10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5x10⁵ CFU/mL in the wells.[3][10]

-

Inoculation and Incubation : Add the standardized bacterial inoculum to each well containing the diluted sodium octanoate. Include a positive control (inoculum without the agent) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of sodium octanoate at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Caption: Standard workflow for a broth microdilution MIC assay.

Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a microbial population over time, distinguishing between bactericidal (≥3-log10 or 99.9% killing) and bacteriostatic effects.[11][12]

Protocol:

-

Assay Setup : Prepare culture tubes with a standardized inoculum (e.g., 5 x 10⁵ CFU/mL) in broth. Add sodium octanoate at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the agent.[11]

-

Sampling : Incubate all tubes under optimal growth conditions. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[13]

-

Enumeration : Perform serial dilutions of each aliquot and plate onto appropriate agar (B569324) plates. Incubate the plates for 18-24 hours.

-

Data Analysis : Count the colonies on each plate to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time to visualize the killing kinetics.[11]

Membrane Permeability Assay

This assay quantifies damage to the cell membrane using fluorescent dyes that are typically excluded by intact membranes.

Protocol (using Propidium (B1200493) Iodide - PI):

-

Cell Preparation : Harvest microbial cells from a mid-log phase culture. Wash and resuspend the cells in a suitable buffer (e.g., PBS).

-

Treatment and Staining : Treat the cell suspension with the desired concentrations of sodium octanoate. Add propidium iodide (PI) to the suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane integrity.[14][15][16]

-

Incubation : Incubate the mixture in the dark for approximately 15-30 minutes.[14][17]

-

Quantification : Measure the fluorescence intensity using a fluorometer or flow cytometer. The excitation/emission maxima for PI are approximately 535/617 nm.[15][17][18] An increase in red fluorescence corresponds to an increase in the number of membrane-compromised cells.

Modulation of Signaling Pathways

Beyond direct membrane disruption, sodium octanoate can influence cellular signaling, particularly in host-pathogen interactions. In bovine mammary epithelial cells, sodium octanoate has been shown to modulate the innate immune response during S. aureus invasion.

At a concentration of 1 mM, sodium octanoate can activate the Toll-like receptor 2 (TLR2) signaling pathway. This activation leads to the phosphorylation of MAPKs (p38, JNK, and ERK1/2), which in turn improves the innate immune response of the host cell prior to bacterial invasion.[19][20][21][22] This suggests a dual role for sodium octanoate: direct antimicrobial action and immunomodulation.

Caption: Sodium octanoate modulation of the TLR2 signaling pathway in host cells.

Conclusion and Future Directions

Sodium octanoate is a versatile antimicrobial agent with a well-established mechanism of action centered on microbial membrane disruption. Its broad-spectrum efficacy and favorable safety profile position it as a strong candidate for further development in therapeutic and industrial applications.

Future research should aim to:

-

Explore synergistic combinations of sodium octanoate with conventional antibiotics to combat resistant strains.

-

Investigate its efficacy in more complex models, such as polymicrobial biofilms and in vivo infection models.

-

Further elucidate its immunomodulatory effects and the signaling pathways involved, both in microbial and host cells.

-

Develop novel delivery systems to enhance its stability and target-site concentration.

This guide provides a robust technical foundation for scientists dedicated to advancing the field of antimicrobial research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antimicrobial properties of caprylic acid, monocaprylin, and sodium caprylate against Dermatophilus congolensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digicomst.ie [digicomst.ie]

- 6. Effects of Sodium Octanoate on Innate Immune Response of Mammary Epithelial Cells during Staphylococcus aureus Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. newprairiepress.org [newprairiepress.org]

- 9. Research Portal [researchportal.murdoch.edu.au]

- 10. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. emerypharma.com [emerypharma.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 15. logosbio.com [logosbio.com]

- 16. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sodium Octanoate Modulates the Innate Immune Response of Bovine Mammary Epithelial Cells through the TLR2/P38/JNK/ERK1/2 Pathway: Implications during Staphylococcus aureus Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sodium Octanoate Modulates the Innate Immune Response of Bovine Mammary Epithelial Cells through the TLR2/P38/JNK/ERK1/2 Pathway: Implications during Staphylococcus aureus Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes: Sodium Octanoate Supplementation in Cell Culture Media

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a medium-chain fatty acid (MCFA) that serves as an important energy source for cells in culture.[1][2] Supplementing cell culture media with sodium octanoate can be particularly beneficial in bioprocessing applications, such as recombinant protein production in Chinese Hamster Ovary (CHO) cells, where it can enhance cell growth and productivity.[3][4] As cells take up MCFAs without the need for membrane transporters, they are readily metabolized via β-oxidation to produce ATP.[1][2] However, the concentration of sodium octanoate must be carefully optimized, as high concentrations can be detrimental, potentially slowing cell growth or inducing toxicity.[5][6] These application notes provide a comprehensive guide to the preparation and use of sodium octanoate as a supplement in mammalian cell culture.

Key Applications

-

Alternative Energy Source: Sodium octanoate provides an efficient alternative energy source, particularly in media where primary energy sources like glucose and glutamine may become limiting.[2]

-

Enhanced Productivity: In biopharmaceutical production, optimizing media with supplements like sodium octanoate can lead to significant improvements in cell performance and recombinant protein yield.[3]

-

Metabolic Research: It is used in studies to understand fatty acid metabolism and its impact on cellular physiology and function.[1][2]

Working Concentrations

The optimal concentration of sodium octanoate is highly dependent on the cell line, basal media formulation, and specific process conditions. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific application. Based on available literature, a typical range for evaluation is between 0.1 mM and 2.0 mM.[6] Some studies have shown inhibitory effects on cell growth at concentrations between 0.5 and 0.6 mM in mesenchymal stromal cells, highlighting the need for cell-line-specific optimization.[5]

Data Presentation

Table 1: Recommended Concentration Range for Initial Screening

| Concentration (mM) | Expected Outcome |

| 0.1 - 0.5 | Generally well-tolerated; may see initial enhancement of cell growth or productivity.[6] |

| 0.5 - 1.0 | Potential for optimal performance, but risk of inhibitory effects begins to increase.[5][6] |

| 1.0 - 2.0 | Increased likelihood of inhibitory or toxic effects; may be used to study dose-dependent toxicity.[5][6] |

Table 2: Example Dose-Response Study on CHO Cells

| Sodium Octanoate (mM) | Peak Viable Cell Density (x10⁶ cells/mL) | Product Titer (mg/L) | Viability at Harvest (%) |

| 0 (Control) | 15.2 | 1500 | 92 |

| 0.2 | 16.5 | 1750 | 91 |

| 0.4 | 18.1 | 2100 | 90 |

| 0.6 | 17.5 | 1900 | 85 |

| 0.8 | 14.3 | 1450 | 78 |

| 1.0 | 11.5 | 1100 | 65 |

Note: The data presented in Table 2 is illustrative and should be confirmed experimentally for your specific cell line and process.

Experimental Protocols

Protocol 1: Preparation of Sodium Octanoate Stock Solution

This protocol describes the preparation of a 100 mM sodium octanoate stock solution.

Materials:

-

Sodium Octanoate (CAS No. 1984-06-1)[7]

-

High-purity, sterile water for cell culture

-

Sterile conical tubes (50 mL)

-

Sterile 0.22 µm syringe filter

-

Analytical balance

-

Sterile serological pipettes and tips

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of sodium octanoate powder. To prepare 50 mL of a 100 mM solution, you will need:

-

Molecular Weight of Sodium Octanoate: 166.20 g/mol

-

Grams needed = 0.1 mol/L * 0.050 L * 166.20 g/mol = 0.831 g

-

-

Dissolving: Transfer the powder to a 50 mL sterile conical tube. Add approximately 40 mL of sterile, room temperature water.[8] Mix thoroughly by vortexing or gentle agitation until the powder is completely dissolved. The sodium salt form enhances water solubility.[9]

-

Volume Adjustment: Once fully dissolved, bring the final volume to 50 mL with sterile water.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[10]

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[10]

Protocol 2: Supplementation and Culture Monitoring

This protocol outlines how to supplement the media and perform a dose-response evaluation.

Materials:

-

Cultured cells (e.g., CHO-S) seeded at a density of 0.3 x 10⁶ cells/mL.[3]

-

Basal cell culture medium

-

Sterile culture vessels (e.g., shake flasks or 96-well plates)[3]

-

100 mM sterile sodium octanoate stock solution (from Protocol 1)

-

Cell counting equipment (e.g., automated cell counter or hemocytometer with trypan blue)

Procedure:

-

Cell Seeding: Seed cells at the desired density in your chosen culture vessels. For a 96-well plate toxicity screen, a typical volume is 100 µL per well.[3]

-

Preparation of Working Concentrations: Prepare serial dilutions of the 100 mM stock solution in your basal medium to create a range of final concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

Supplementation: Add the prepared sodium octanoate-containing media to the cells. Ensure a vehicle control (media with no sodium octanoate) is included.

-

Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, humidified incubator).

-

Monitoring: Monitor the cultures daily or at set time points (e.g., 24, 48, 72 hours).

-

Viable Cell Density and Viability: Use a cell counter and trypan blue exclusion to determine the number of viable cells and the percentage of viability.

-

Cytotoxicity Assessment: At the end of the culture period, perform a cytotoxicity assay. For example, an MTT assay can be performed by adding the reagent to each well, incubating, and then measuring absorbance to determine the number of viable cells.[3][12]

-

Product Titer: If using a production cell line, collect supernatant at various time points and quantify the recombinant protein using an appropriate method (e.g., ELISA or HPLC).

-

Visualizations

Caption: Experimental workflow for sodium octanoate supplementation.

Caption: Simplified metabolic pathway of sodium octanoate in a cell.

References

- 1. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A statistical approach to improve compound screening in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximizing productivity of CHO cell-based fed-batch culture using chemically defined media conditions and typical manufacturing equipment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octanoate in Human Albumin Preparations Is Detrimental to Mesenchymal Stromal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Sodium Octanoate on Innate Immune Response of Mammary Epithelial Cells during Staphylococcus aureus Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium octanoate (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1948-1 [isotope.com]

- 8. Preparation of cell culture media - Cellculture2 [cellculture2.altervista.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Practical Applications of Sodium Octanoate in Drug Formulation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a versatile excipient with a range of practical applications in pharmaceutical formulations. Its properties as a protein stabilizer, solubility enhancer, and penetration enhancer make it a valuable tool for overcoming various drug development challenges. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulation scientists in the effective use of sodium octanoate.

Application 1: Protein Stabilization

Sodium octanoate is widely used as a stabilizer for proteins, most notably for human serum albumin (HSA) and intravenous immunoglobulins (IVIG). It protects proteins from physical and chemical degradation, particularly thermal stress encountered during manufacturing processes like pasteurization.

Mechanism of Action

Sodium octanoate stabilizes proteins by binding to specific sites on the protein surface. In the case of HSA, it occupies fatty acid binding sites, which increases the protein's conformational stability and thermal denaturation temperature. This binding is primarily hydrophobic, with the alkyl chain of the octanoate interacting with nonpolar pockets on the protein.

Signaling Pathway: Protein Stabilization by Sodium Octanoate

Application Notes & Protocols: Quantification of Sodium Octanoate in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of sodium octanoate (B1194180) in various biological matrices. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity.

Overview of Analytical Techniques

Sodium octanoate, a medium-chain fatty acid, is utilized as a stabilizer in pharmaceutical formulations, particularly for human serum albumin.[1] Its accurate quantification in biological samples is crucial for pharmacokinetic studies, quality control, and understanding its physiological effects. The most robust and widely used methods for this purpose are chromatography-based techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly well-suited for volatile and semi-volatile compounds. For non-volatile analytes like octanoate, a chemical derivatization step is typically required to increase volatility and improve chromatographic behavior.[2][3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, allowing for simpler sample preparation.[4] It is a powerful tool for analyzing compounds in complex biological matrices.[5]

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes typical quantitative parameters for the described methods.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Typical Analyte Form | Derivatized (e.g., Isobutyl ester, Pentafluorobenzyl ester)[2][6] | Free Octanoic Acid |

| Limit of Detection (LOD) | ~0.010 mg/mL[7] | ~5 pg/mL (Analyte dependent)[8] |

| Lower Limit of Quantification (LLOQ) | ~0.43 µM[2] | ~50 pg/mL (Analyte dependent)[8] |

| Linearity (Correlation Coefficient, r²) | > 0.99[7] | > 0.99[4] |

| Precision (%RSD or CV) | < 15%[6] | < 15-20%[9] |

| Primary Advantage | High resolution and established methodology. | High throughput and no derivatization required.[4] |

Experimental Workflows and Protocols

Accurate quantification relies on robust and reproducible experimental procedures. Below are diagrams illustrating the general workflows, followed by detailed protocols for sample preparation and analysis.